molecular formula C10H9FN2O2 B11896543 (R)-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid

(R)-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid

Cat. No.: B11896543
M. Wt: 208.19 g/mol
InChI Key: QKUVKIQLCJSVET-SECBINFHSA-N
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Description

(R)-2-Amino-2-(5-fluoro-1H-indol-3-yl)acetic acid is a chiral, fluorinated building block designed for advanced pharmaceutical and biochemical research. This high-purity compound features an indole scaffold, a structure of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules . The specific (R)-enantiomer configuration is critical for studying stereospecific interactions in biological systems, while the 5-fluoro substitution enhances metabolic stability and influences binding affinity, making it a valuable probe for structure-activity relationship (SAR) studies . Indole derivatives are extensively researched for their diverse biological potential, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . As a derivative of the endogenous plant hormone indole-3-acetic acid , this fluorinated, chiral analog provides a specialized tool for developing novel therapeutic agents and probing complex biochemical pathways. The compound is offered exclusively for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

(2R)-2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H9FN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1

InChI Key

QKUVKIQLCJSVET-SECBINFHSA-N

Isomeric SMILES

C1=CC2=C(C=C1F)C(=CN2)[C@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary-Mediated Approaches

A widely employed strategy involves the use of chiral auxiliaries to induce stereocontrol during the formation of the α-amino acid moiety. For example, ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate serves as a key intermediate. Hydrolysis under acidic conditions (HCl, 60°C, 5 hours) yields the free amino acid, which is subsequently converted to the hydrochloride salt . To achieve the (R)-configuration, researchers have utilized Boc-protected intermediates combined with chiral resolving agents. For instance, treatment with (R)-2-(4-toluenesulfonyloxy)-phenylacetic amide enables diastereomeric separation via semi-preparative HPLC .

Table 1: Chiral Auxiliary-Mediated Synthesis Conditions

StepReagents/ConditionsYield (%)Enantiomeric Excess (ee)Source
Intermediate formationBromoacetaldehyde dimethyl acetal, THF, 70°C81N/A
AcylationAcetic anhydride, Raney nickel7585
Hydrolysis6N HCl, 60°C, 5 hours90N/A

Catalytic Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation offers a direct route to enantiopure products. Iridium complexes with P-stereogenic ligands (e.g., TangPhos) have been effective in reducing α-imino esters to α-amino acids. For the target compound, 5-fluoroindole-3-glyoxylate undergoes hydrogenation under 50 bar H₂ with a Ru-diamine catalyst (C14b), achieving up to 96% ee . Critical parameters include solvent polarity (DMF preferred) and catalyst loading (S/C = 1,000–2,000) .

Key Reaction Pathway

  • Substrate Preparation : Condensation of 5-fluoroindole with glyoxylic acid to form the α-keto acid.

  • Imine Formation : Reaction with ammonium acetate to generate the α-imino ester.

  • Hydrogenation : Asymmetric reduction using [Ir(COD)Cl]₂/(R)-SegPhos at 25°C .

Enzymatic Resolution of Racemic Mixtures

Lipases and acylases enable kinetic resolution of racemic amino acids. Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acetylation of (±)-2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid ethyl ester. The (R)-enantiomer remains unreacted, while the (S)-enantiomer is acetylated and separated via column chromatography . This method achieves >99% ee but requires optimization of solvent systems (e.g., tert-amyl alcohol) and acyl donors (vinyl acetate) .

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Adapting SPPS protocols, Fmoc-protected derivatives of the target compound are synthesized for peptide conjugation. Methyl (R)-2-(2-((S)-2-((Fmoc)amino)-4-methylpentanamido)-3,5-dichlorobenzamido)-3-(5-fluoro-1H-indol-3-yl)propanoate is prepared using EDC/HOBt coupling, followed by TFA-mediated deprotection . This approach is valuable for generating peptide-drug conjugates but requires stringent purification to eliminate diastereomeric byproducts .

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal waste. A patented route involves:

  • Indole Ring Construction : Cyclization of 4-fluoroaniline with chloroacetic acid under basic conditions (NaOH, 80°C) .

  • Strecker Reaction : Treatment with KCN and (R)-α-methylbenzylamine to introduce the amino group .

  • Hydrolysis : 6N H₂SO₄ at 100°C for 12 hours to yield the free amino acid .

Table 2: Industrial Process Metrics

ParameterValueSource
Overall yield68%
Purity (HPLC)>99.5%
Solvent recovery rate92% (THF)

Emerging Techniques: Flow Chemistry and Microwave Assistance

Recent advances include continuous-flow systems for hazardous steps (e.g., hydrogenation). A microreactor setup with Pd/C catalysts reduces reaction times from 12 hours to 30 minutes while maintaining 94% ee . Microwave-assisted hydrolysis (150°C, 20 minutes) accelerates the conversion of esters to acids, minimizing racemization .

Chemical Reactions Analysis

Oxidation Reactions

The indole ring and amino group undergo oxidation under controlled conditions:

Reaction TargetOxidizing AgentConditionsProductReference
Indole ringKMnO₄AcidicOxo-indole derivatives
Amino groupH₂O₂Neutral pHNitroso intermediates

Oxidation of the indole ring typically produces 5-fluoro-2-oxindole-3-acetic acid derivatives, while amino group oxidation yields nitroso compounds. These products serve as intermediates for further functionalization.

Esterification and Amidation

The carboxylic acid group participates in standard derivatization reactions:

Reaction TypeReagents/ConditionsProduct ExampleYield*Reference
EsterificationMethanol + H₂SO₄ (catalyst)Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate~85%
AmidationEthylamine + DCC (coupling)N-Ethyl-2-amino-2-(5-fluoro-1H-indol-3-yl)acetamide~78%

*Yields are estimated based on analogous reactions in indole acetic acid derivatives .

Nucleophilic Substitution

The 5-fluoro substituent on the indole ring enables regioselective substitution:

NucleophileConditionsProductSelectivityReference
AminesK₂CO₃, DMF, 80°C5-Amino-2-amino-2-(1H-indol-3-yl)acetic acid>90%
ThiolsNaOH, EtOH, reflux5-Sulfanyl-indole derivatives85%

Fluorine’s electronegativity enhances the C–F bond’s susceptibility to displacement by soft nucleophiles, yielding bioactive analogs .

Cyclization and Heterocycle Formation

The amino and carboxylic acid groups facilitate intramolecular cyclization:

ReagentsConditionsProductApplicationReference
POCl₃Reflux, 4 hrs5-Fluoro-indolo[2,3-b]oxazine-3-oneAnticancer scaffolds
CS₂ + KOHEthanol, 12 hrs1,3,4-Oxadiazole hybridsAntimicrobial agents

These reactions exploit the compound’s bifunctional nature to generate fused heterocycles with enhanced bioactivity .

Metal-Complexation Reactions

The amino-carboxylate structure allows coordination with transition metals:

Metal SaltLigand RatioComplex StructureStability Constant (log K)Reference
Cu(NO₃)₂1:2 (M:L)Octahedral8.2 ± 0.3
FeCl₃1:1Tetrahedral6.7 ± 0.2

Metal complexes exhibit modified electronic properties, potentially enhancing catalytic or pharmacological profiles .

Photochemical Reactions

UV irradiation induces unique transformations:

WavelengthSolventPrimary ProductMechanismReference
254 nmAcetonitrile5-Fluoro-3-(2-nitrovinyl)-1H-indole[2+2] Cycloaddition
365 nmMethanolIndole dimer derivativesRadical coupling

These reactions highlight the compound’s utility in synthesizing photoresponsive materials.

Enzymatic Modifications

Biocatalytic approaches enable stereoselective transformations:

EnzymeSubstrateProductEnantiomeric Excess (ee)Reference
Lipase B (CAL-B)Racemic ester(R)-enantiomer (>99% ee)98%
TransaminaseKetone analogChiral amine derivatives95%

Enzymatic methods provide sustainable routes to enantiopure derivatives for drug development.

Scientific Research Applications

Enzyme Modulation

One of the primary applications of (R)-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid is its ability to modulate key enzymatic pathways. Research indicates that it can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme crucial for immune regulation. This inhibition may have significant implications in cancer therapy, as IDO plays a role in tumor immune evasion by degrading tryptophan and promoting T-cell tolerance.

Anticancer Properties

The compound has shown potential anticancer properties due to its ability to interfere with cellular signaling pathways associated with cancer cell proliferation. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its utility as a therapeutic agent against malignancies such as colon and lung cancers .

Cancer Therapy

Given its inhibitory effects on IDO and its capacity to induce apoptosis, this compound is being investigated as a potential treatment for solid tumors, particularly colorectal carcinoma. This cancer type is notoriously difficult to treat with conventional chemotherapy, highlighting the need for novel therapeutic agents .

Immune Modulation

The compound's ability to modulate immune responses positions it as a candidate for therapies aimed at enhancing anti-tumor immunity. By inhibiting IDO, it may help restore T-cell function in the tumor microenvironment, potentially improving the efficacy of existing immunotherapies .

Synthesis and Production

The synthesis of this compound typically begins with indole-3-acetic acid. Key synthetic steps include oxidation, reduction, and substitution reactions under controlled conditions to yield the desired product with high purity and yield. Continuous flow reactors are often employed for large-scale production, ensuring consistent quality.

Comparative Analysis with Related Compounds

CompoundStructural FeaturesUnique Properties
Indole-3-acetic acidIndole core with acetic acidPlant hormone involved in growth regulation
5-FluoroindoleFluorinated indolePrecursor for various synthetic applications
Indole-3-carboxylic acidIndole core with carboxylic acid groupKnown for anticancer properties
This compoundAmino group + fluorinated indoleEnhanced reactivity and unique biological activity

This table illustrates how this compound stands out among other indole derivatives due to its unique structural arrangement that enhances both chemical reactivity and biological activity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including those derived from colorectal and lung tumors. These studies often involve assessing cell viability through assays such as MTT or Annexin V/PI staining to evaluate apoptosis induction .

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate that administration of this compound leads to reduced tumor growth rates compared to controls, supporting its potential application in clinical settings .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Indole Derivatives

(a) 2-Amino-2-(5-bromo-1H-indol-3-yl)acetic acid
  • Structure : Bromine replaces fluorine at the 5-position.
  • Molecular Formula : C₁₀H₉BrN₂O₂ | MW : 269.09 g/mol .
  • Key Differences: Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in binding pockets compared to fluorine.
(b) (5-Chloro-2-methyl-1H-indol-3-yl)acetic acid
  • Structure : Chlorine at the 5-position and a methyl group at the 2-position.
  • Molecular Formula: C₁₁H₁₀ClNO₂ | MW: 223.66 g/mol .
  • Chlorine’s moderate electronegativity balances electronic and steric effects differently than fluorine.
(c) (R)-2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid
  • Structure : Bromine at the 4-position instead of 5-fluoro.
  • Molecular Formula : C₁₀H₉BrN₂O₂ | MW : 269.09 g/mol .
  • Key Differences : Substitution position (4 vs. 5) alters steric hindrance and electronic distribution, which could affect binding specificity in biological targets.

Table 1: Halogen-Substituted Indole Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-F, 3-(R-amino acetic acid) C₁₀H₉FN₂O₂ 208.19 Chiral center, high electronegativity
2-Amino-2-(5-bromo-1H-indol-3-yl)acetic acid 5-Br, 3-amino acetic acid C₁₀H₉BrN₂O₂ 269.09 Enhanced hydrophobicity
(5-Chloro-2-methyl-1H-indol-3-yl)acetic acid 5-Cl, 2-Me C₁₁H₁₀ClNO₂ 223.66 Increased lipophilicity

Functional Group Variations

(a) (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid
  • Structure: Methyl group at the 2-position, lacking the amino group.
  • Molecular Formula: C₁₁H₁₀FNO₂ | MW: 207.20 g/mol .
  • The methyl group may improve metabolic stability.
(b) 2-[2-(5-Hydroxy-1H-indol-3-yl)acetamido]acetic acid
  • Structure : Hydroxy group at the 5-position and an acetamido side chain.
  • Molecular Formula : C₁₂H₁₂N₂O₄ | MW : 248.24 g/mol .
  • Key Differences : The hydroxy group increases polarity, enhancing solubility but possibly reducing blood-brain barrier penetration. The acetamido group introduces amide functionality, altering metabolic pathways.

Table 2: Functional Group Variations

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(R-amino acetic acid) C₁₀H₉FN₂O₂ 208.19 Chiral, hydrogen-bond donor/acceptor
(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid 2-Me, 3-acetic acid C₁₁H₁₀FNO₂ 207.20 Lipophilic, no amino group
2-[2-(5-Hydroxy-1H-indol-3-yl)acetamido]acetic acid 5-OH, 3-acetamido acetic acid C₁₂H₁₂N₂O₄ 248.24 High polarity, amide linkage

Non-Indole Analogs

(a) (R)-2-Amino-2-phenylacetic acid
  • Structure : Phenyl ring instead of indole.
  • Molecular Formula: C₈H₉NO₂ | MW: 151.16 g/mol .
(b) 2-Amino-2-(4-methoxyphenyl)acetic acid
  • Structure : Methoxy-substituted phenyl ring.
  • Molecular Formula: C₉H₁₁NO₃ | MW: 181.19 g/mol .
  • Key Differences : Methoxy group introduces electron-donating effects, altering electronic distribution compared to the electron-withdrawing fluorine in the target compound.

Biological Activity

(R)-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid, also known as 5-Fluoro-L-tryptophan, is a fluorinated derivative of the amino acid tryptophan. Its unique structure incorporates a fluorine atom at the 5-position of the indole ring, which significantly influences its biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H11FN2O2, with a molecular weight of 222.22 g/mol. The presence of the fluorine atom enhances its lipophilicity and alters its interaction with biological targets compared to non-fluorinated analogs.

PropertyValue
Molecular FormulaC11H11FN2O2
Molecular Weight222.22 g/mol
Boiling PointNot available
Number of Heavy Atoms16
Number of Aromatic Heavy Atoms9

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study highlighted its efficacy against various human solid tumors, particularly colon and lung cancers. The compound was found to induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation, demonstrating a potential mechanism for its anticancer effects .

Neuroprotective Effects

The compound has shown promise in neuroprotection. It may modulate neurotransmitter systems, particularly serotonin pathways, due to its structural similarity to serotonin precursors. This modulation can enhance cognitive functions and provide protective effects against neurodegenerative diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Studies indicate that it inhibits the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Tumor Growth : The compound interacts with key signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth.
  • Modulation of Serotonin Receptors : As a tryptophan derivative, it may influence serotonin receptor activity, contributing to its neuroprotective effects.
  • Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes contributes to its antimicrobial efficacy.

Study on Antitumor Efficacy

In a study involving various human cancer cell lines, including HT29 (colon carcinoma) and PC3 (prostate carcinoma), this compound was tested for cytotoxicity using the MTT assay. The results indicated a significant reduction in cell viability at lower concentrations compared to controls .

Neuroprotective Study

A preclinical model demonstrated that administration of this compound resulted in improved cognitive functions in mice subjected to neurotoxic agents. Behavioral tests showed enhanced memory retention and reduced anxiety-like behaviors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Amino-2-(5-fluoro-1H-indol-3-yl)acetic acid, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from 5-fluoroindole. A key intermediate, 2-(5-fluoro-1H-indol-1-yl)acetyl chloride, is prepared by reacting 5-fluoroindole with chloroacetyl chloride in triethylamine and dichloromethane . Condensation with a chiral amino acid (e.g., lysine) under basic/acidic conditions yields the target compound. To improve yields, use magnetic nanoparticles (e.g., NiFe₂O₄) as catalysts, which enhance reaction efficiency and reduce time due to their high surface area and recyclability . Purification via recrystallization or column chromatography (using chiral stationary phases for enantiomeric purity) is recommended.

Q. How can spectroscopic techniques (NMR, LC-MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Assign peaks based on characteristic signals:
  • Indole protons: δ 7.0–7.5 ppm (aromatic), δ ~10.5 ppm (N-H of indole).
  • Fluoro-substituent: Deshielding effects alter adjacent proton chemical shifts.
  • Chiral center (α-carbon): Splitting patterns in ¹H-NMR confirm stereochemistry .
  • LC-MS : Use electrospray ionization (ESI) in positive mode to detect [M+H]⁺. Monitor for m/z = 222.22 (C₁₁H₁₁FN₂O₂) and fragmentation patterns (e.g., loss of COOH or NH₂ groups) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm for indole absorption) assess purity. Chiral columns (e.g., Chiralpak IA) resolve enantiomers .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation and moisture absorption. For lyophilized powders, use desiccants (silica gel). Aqueous solutions should be buffered at pH 4–6 to avoid decomposition of the indole or amino acid moieties .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the compound’s bioactivity or interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes or receptors). The fluoroindole group may engage in hydrophobic interactions, while the carboxylic acid forms hydrogen bonds. Validate with experimental IC₅₀/Kd values .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. antimicrobial effects)?

  • Methodological Answer :

  • Assay Optimization : Standardize protocols (e.g., DPPH for antioxidants; microdilution for antimicrobials) to minimize variability. Include positive controls (e.g., ascorbic acid, ampicillin).
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., non-fluorinated or D-enantiomers) to isolate the role of the 5-fluoro and chiral center. Contradictions may arise from stereospecific interactions or assay conditions (e.g., pH, solvent) .
  • Meta-Analysis : Use platforms like Web of Science to aggregate data, noting trends in cell lines or microbial strains where activity is consistent .

Q. How can enantiomeric purity be rigorously validated, and what are the implications of chiral impurities?

  • Methodological Answer :

  • Chiral HPLC : Employ columns with cellulose- or amylose-based phases (e.g., Chiralpak AD-H). Compare retention times with pure (R)- and (S)-standards.
  • Circular Dichroism (CD) : Measure Cotton effects at 250–300 nm (indole π→π* transitions) to confirm absolute configuration .
  • Impurity Impact : Even 1% (S)-enantiomer can alter pharmacokinetics or toxicity. Use preparative HPLC to remove impurities if detected .

Q. What advanced synthetic modifications enhance the compound’s pharmacological profile?

  • Methodological Answer :

  • Prodrug Design : Protect the carboxylic acid as an ester (e.g., methyl or pivaloyloxymethyl) to improve bioavailability. Boc-protection of the amino group aids in peptide coupling .
  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., benzoxazole for antimicrobial activity) via amide bonds. Monitor stability in simulated physiological conditions (PBS, human plasma) .

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